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Compound Focus: Repotrectinib

CAS No.: 1802220-02-5

Cat. No.: S541804

Repotrectinib is designed as a next-generation tyrosine kinase inhibitor (TKI) with a specific structure to
overcome key clinical challenges. The diagram below illustrates its core mechanism and primary

experimental findings from preclinical studies.
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Diagram summarizing repotrectinib's mechanism of action and key preclinical findings.

Supporting data for the mechanisms above are detailed in the tables below.

Table 1: Key Preclinical Efficacy Findings from Patient-Derived Models [1]

Preclinical . N . .
Genetic Context Key Finding Experimental Detail
Model
YU1078 Treatment-naive; Potent tumor growth In vivo: Subcutaneous
PDCIPDX CD74-ROS1 inhibition superior to implantation in mice; tumor
crizotinib, ceritinib, and volume measurement.
entrectinib.
YU1079 Crizotinib- Selective and potent activity In vitro: Cell proliferation
PDCIPDX resistant; CD74- against the ROS1 G2032R assay (Cell Titer Glo). In vivo:
ROS1 G2032R solvent-front mutation. Xenograft model.
YU1078 Treatment-naive; Profound intracranial anti- In vivo: Stereotactic
Intracranial CD74-R0OS1 tumor activity and efficient implantation of luciferase-
Model BBB penetration. tagged cells into mouse brain.

Table 2: Repotrectinib's Activity Against ROS1 Resistance Mutations [2] [1] [3]

Resistance L PreclinicallClinical Evidence for Repotrectinib
. Significance .
Mutation Activity
G2032R Most common solvent-front Potent inhibitory activity demonstrated in PDC/PDX
mutation; confers resistance to  models (YU1079) and in patients from TRIDENT-1
crizotinib. trial (59% ORR).
D2033N Gatekeeper mutation; confers Antitumor activity shown in cultured cells. Clinical

resistance to early-generation
TKiIs.

case report confirms tumor reduction in a patient
with this mutation.
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Clinical Safety & Correlated Preclinical Insights

The clinical safety profile provides indirect insights into the drug's pharmacological effects. The most
common adverse reactions (ARs) from the pooled safety population (N=426) in the TRIDENT-1 trial are
listed below [4].

Table 3: Most Common Adverse Reactions (>10%) in Patients Taking Repotrectinib [4]

Adverse Reaction All Grades (%) Grade 3 or 4 (%)

Nervous System Disorders

Dizziness 65 2.8
Dysgeusia (taste distortion) 54 0

Peripheral Neuropathy 49 1.4
Ataxia (gait/balance issues) 28 0.5
Cognitive Disorders 25 0.9

Gastrointestinal Disorders

Constipation 38 0.2
Nausea 20 0.7
Diarrhea 14 0.7
Other

Fatigue 30 1.2
Dyspnea (shortness of breath) 30 6
Muscular Weakness 20 2
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The safety-related warnings and monitoring requirements derived from clinical use are summarized below.

Skeletal Fractures Evaluate signs/symptoms
of fractures.
Myalgia & Creatine Kinase (CK) Elevation

~
*J

Monitor CK levels; advise patient
to report muscle pain.

-
-

~
J

Monitor for pulmonary symptoms.

Pulmonary Toxicity

(ILD/Pneumonitis)

Central Nervous System (CNS) Effects Monitor fOI“d'lZZHI-ESS, alaxia,
and cognitive disorders.
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Key safety warnings and corresponding monitoring requirements from clinical management.

Dosage, Administration & Management

The recommended adult dosage involves a ramp-up schedule to manage auto-induction and early-onset

adverse reactions [5] [2] [3]:

e Cycle 1 (28 days): 160 mg once daily for 14 days, then increase to 160 mg twice daily.
e Subsequent cycles: 160 mg twice daily continuously.

Dose modifications are required for managing adverse events, as outlined below.

Table 4: Selected Dose Modification Guidelines for Adverse Reactions [5]
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Adverse .
] Grade Action
Reaction
CNS Effects Intolerable Grade 2 Withhold until < Grade 1, then resume at next
lower dose level.
Grade 3 Withhold until < Grade 1, then resume at next
lower dose level.
Grade 4 Permanently discontinue.
Hepatotoxicity ALT/AST >3x ULN with Permanently discontinue.
bilirubin >1.5x ULN
CK Elevation CK >5x ULN Withhold until recovery to baseline or <2.5x ULN,

then resume at same dose.

Limitations and Further Research

As noted, the search results lack formal non-clinical safety studies. To build a complete preclinical safety

profile, you would need access to:

¢ Regulatory submissions from the FDA or EMA, which contain detailed non-clinical safety
pharmacology, genotoxicity, and repeat-dose toxicology studies.

¢ Original investigative studies in peer-reviewed journals specifically focused on the toxicological
profile of repotrectinib in model organisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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